

# Comparative NMR Analysis of (4-Methylthiophen-2-yl)methanamine and a Structural Analog

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## Compound of Interest

**Compound Name:** (4-Methylthiophen-2-yl)methanamine

**Cat. No.:** B011062

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **(4-Methylthiophen-2-yl)methanamine** and its structurally related analog, N-benzyl-1-(thiophen-2-yl)methanamine. Due to the limited availability of published experimental NMR data for **(4-Methylthiophen-2-yl)methanamine**, this document presents experimental data for the N-benzyl analog alongside theoretically predicted values for the target compound. This comparison offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of related compounds.

## Data Presentation

The following tables summarize the experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for N-benzyl-1-(thiophen-2-yl)methanamine and the predicted data for **(4-Methylthiophen-2-yl)methanamine**.

Table 1:  $^1\text{H}$  NMR Data Comparison

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
(4-Methylthiophen-2-yl)methanamine (Predicted)	H3	~6.8	s	-
H5	~6.7	s	-	
CH <sub>2</sub> (aminomethyl)	~3.9	s	-	
NH <sub>2</sub>	~1.5 (broad)	s	-	
CH <sub>3</sub> (methyl)	~2.2	s	-	
N-benzyl-1-(thiophen-2-yl)methanamine (Experimental)	Phenyl-H	7.37 – 7.21	m	-
Thiophene-H (H5)	7.03 – 6.86	m	-	
Thiophene-H (H3, H4)	7.03 – 6.86	m	-	
CH <sub>2</sub> (aminomethyl)	4.00	s	-	
CH <sub>2</sub> (benzyl)	3.84	s	-	
NH	1.70 (broad)	s	-	

Table 2: <sup>13</sup>C NMR Data Comparison

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
(4-Methylthiophen-2-yl)methanamine (Predicted)	C2	~148
C3		~122
C4		~138
C5		~123
CH <sub>2</sub> (aminomethyl)		~40
CH <sub>3</sub> (methyl)		~15
N-benzyl-1-(thiophen-2-yl)methanamine (Experimental)	C2	144.24
C (ipso-benzyl)		140.06
C (phenyl)		128.57, 128.34, 127.17
C3		126.75
C5		125.06
C4		124.55
CH <sub>2</sub> (benzyl)		52.89
CH <sub>2</sub> (aminomethyl)		47.67

## Experimental Protocols

The following is a general experimental protocol for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for compounds similar to **(4-Methylthiophen-2-yl)methanamine**.

### Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Spectroscopy:**

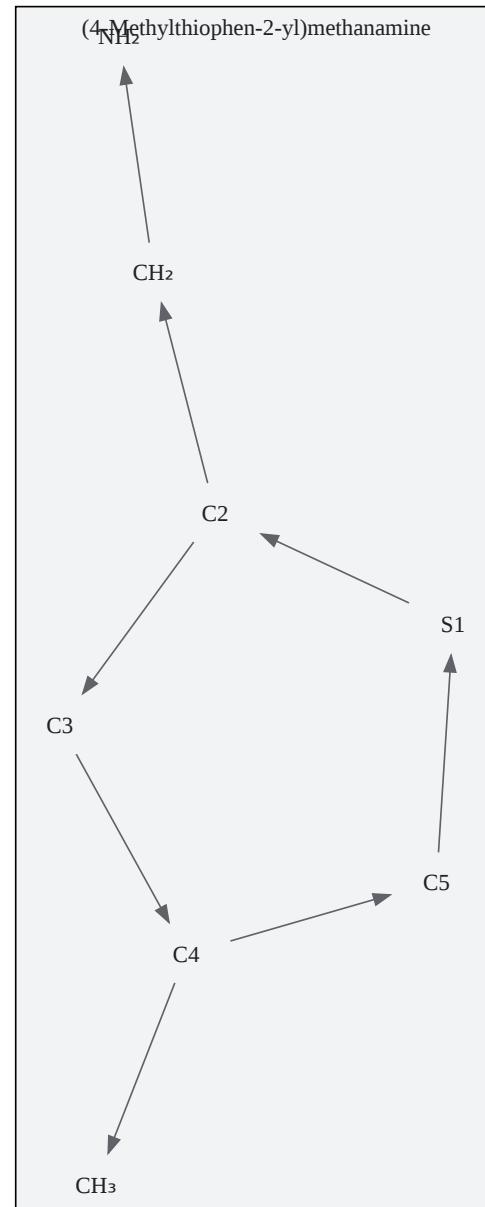
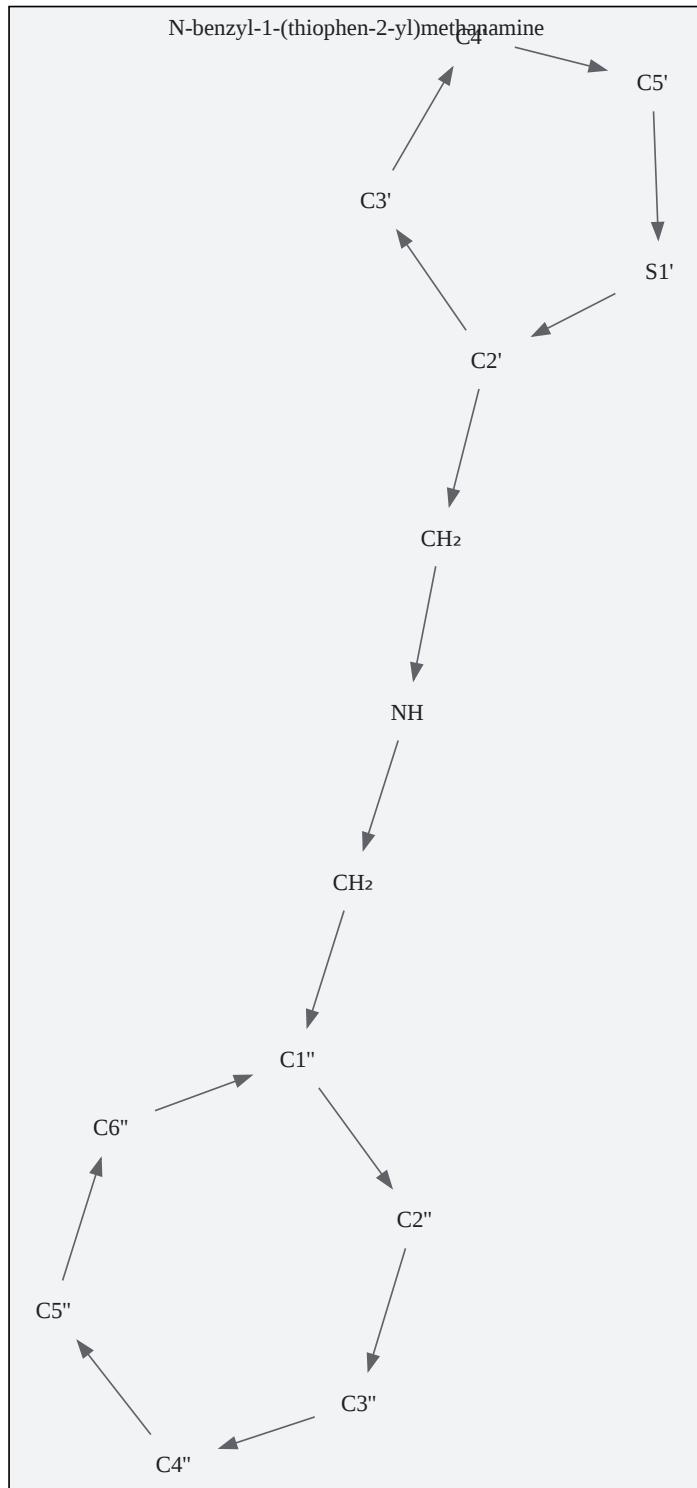
- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse ( zg30 )
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3-4 s

**<sup>13</sup>C NMR Spectroscopy:**

- Spectrometer: 125 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled with NOE ( zgpg30 )
- Temperature: 298 K
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Acquisition Time: ~1-2 s

## Mandatory Visualization

The chemical structures and atom numbering for **(4-Methylthiophen-2-yl)methanamine** and its N-benzyl analog are provided below to facilitate the interpretation of the NMR data.



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Caption: Chemical structures and atom numbering for NMR assignment.

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